4β-hydroxycholesterol (4β-HC) is a catabolic product of cholesterol metabolism mediated by the enzyme cytochrome P450 family 3 subfamily A member 4 (CYP3A4). 4β-hydroxycholesterol-d7 is the deuterated form of 4β-hydroxycholesterol.
4β-Hydroxy Cholesterol-d7 is a labelled metabolite of Cholesterol. It is formed from Cholesterol by the drug-metabolizing enzyme cytochrome P 450 3A4. It is a potential ligand for the nuclear receptor LXR and also a new endogenous CYP3A marker.
(3S,4R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4-diol
CAS No.: 1246302-80-6
Cat. No.: VC21335229
Molecular Formula: C27H46O2
Molecular Weight: 409.7 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
![(3S,4R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4-diol - 1246302-80-6](/images/no_structure.jpg)
Specification
CAS No. | 1246302-80-6 |
---|---|
Molecular Formula | C27H46O2 |
Molecular Weight | 409.7 g/mol |
IUPAC Name | (3S,4R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4-diol |
Standard InChI | InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)20-11-12-21-19-9-10-23-25(29)24(28)14-16-27(23,5)22(19)13-15-26(20,21)4/h10,17-22,24-25,28-29H,6-9,11-16H2,1-5H3/t18-,19+,20-,21+,22+,24+,25-,26-,27-/m1/s1/i1D3,2D3,17D |
Standard InChI Key | CZDKQKOAHAICSF-BZNWTYAPSA-N |
Isomeric SMILES | [2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H]([C@@H]4O)O)C)C)C([2H])([2H])[2H] |
SMILES | CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4O)O)C)C |
Canonical SMILES | CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4O)O)C)C |
Appearance | White to Off-White Solid |
Melting Point | 154-159°C |
Introduction
Structural Characterization and Molecular Properties
The compound (3S,4R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4-diol belongs to the family of deuterated steroids. Its core structure features the cyclopenta[a]phenanthrene framework characteristic of steroid compounds, with specific stereochemistry designated by the (S) and (R) configurations at multiple stereocenters. The compound contains hydroxyl groups at the 3 and 4 positions, with the 4-beta-hydroxyl group being particularly significant for its biological activity. The presence of deuterium atoms in the side chain at positions 6 and 7 is a defining feature that distinguishes this molecule from standard 4-beta-hydroxycholesterol.
Key Molecular Characteristics
The deuterium atoms incorporated into the side chain create a heavier isotopic variant of the molecule without significantly altering its chemical properties. This strategic deuteration is particularly important for metabolic studies and pharmaceutical applications, as it can influence the compound's pharmacokinetic profile.
Synthesis and Preparation Methods
Deuteration Strategies
For the specific deuteration pattern observed in this compound, the synthesis likely involves:
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Preparation of a suitable steroid core with protected hydroxyl groups
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Introduction of a side chain precursor containing deuterium atoms at the desired positions
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Stereoselective reactions to ensure the correct configuration at all stereocenters
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Deprotection steps to reveal the final 3,4-diol functionality
The synthesis of such deuterated compounds requires specialized techniques to maintain isotopic purity and stereochemical integrity throughout the synthetic sequence.
Physicochemical Properties
Spectroscopic Properties
The deuteration pattern in this compound would produce distinctive spectroscopic characteristics:
Analytical Technique | Expected Features |
---|---|
Mass Spectrometry | M+ peak at approximately 409.71 m/z with characteristic isotope pattern |
¹H NMR | Absence of signals for protons replaced by deuterium; simplified splitting patterns |
²H NMR | Signals corresponding to the 7 deuterium atoms in the side chain |
¹³C NMR | Multiplets for carbon atoms bonded to deuterium due to C-D coupling |
IR Spectroscopy | C-D stretching bands at lower frequencies than typical C-H stretches |
These spectroscopic properties are valuable for confirming the structure and deuterium incorporation in the compound.
Metabolic Profile and Pharmacokinetics
Metabolic Stability
The core structure of this compound is related to 4-beta-hydroxycholesterol, which has been shown to have an exceptionally long half-life compared to other oxysterols. Studies with deuterium-labeled 4-beta-hydroxycholesterol have demonstrated half-lives of 60-64 hours in healthy volunteers, significantly longer than other hydroxycholesterol derivatives (such as 7-alpha-, 27-, and 24-hydroxycholesterol with half-lives of approximately 0.5, 0.75, and 14 hours, respectively) .
The strategic placement of deuterium atoms in the side chain of (3S,4R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4-diol would likely further enhance its metabolic stability through the kinetic isotope effect, potentially extending its half-life beyond that of non-deuterated analogs.
Metabolic Pathways
The metabolic fate of this compound would likely follow pathways similar to 4-beta-hydroxycholesterol, which is formed from cholesterol by cytochrome P450 3A4 (CYP3A4). Research has shown that 4-beta-hydroxycholesterol is converted to acidic products at a much slower rate than other hydroxycholesterols in primary human hepatocytes .
A significant finding regarding 4-beta-hydroxycholesterol is its slow rate of 7-alpha-hydroxylation compared to cholesterol by recombinant human CYP7A1. Additionally, the enzymes CYP7B1 and CYP39A1 showed no activity toward 4-beta-hydroxycholesterol . These characteristics contribute to the extended plasma retention time observed for 4-beta-hydroxycholesterol and would likely apply to its deuterated derivative as well.
Applications in Research and Drug Development
Use as Metabolic Tracer
The deuterated compound (3S,4R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4-diol has significant potential as a metabolic tracer in pharmacokinetic studies. The incorporation of deuterium atoms allows for distinction between the administered compound and endogenous steroids, enabling precise tracking of the compound's fate in biological systems.
Benefits of Deuteration in Drug Development
Deuterated compounds like this steroid derivative offer several advantages in pharmaceutical research:
Advantage | Mechanism | Application |
---|---|---|
Enhanced Metabolic Stability | Kinetic isotope effect | Extended half-life, reduced dosing frequency |
Reduced Metabolic Variability | Slower metabolism | More predictable drug response |
Improved Safety Profile | Altered metabolite formation | Potential reduction in toxic metabolites |
Unique Analytical Signatures | Isotopic labeling | Facilitated drug monitoring and ADME studies |
These properties make deuterated compounds increasingly valuable in drug discovery and development programs, particularly for compounds like steroids that undergo significant metabolic transformations.
Comparative Analysis with Related Compounds
Structural Comparison with Non-deuterated Analogs
The deuterated compound (3S,4R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4-diol shares its core structure with 4-beta-hydroxycholesterol (also known as (3S,4R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,4-diol) .
The primary difference lies in the replacement of seven hydrogen atoms with deuterium atoms in the side chain. This modification, while maintaining the same chemical connectivity and stereochemistry, introduces subtle changes in bond strength that can significantly impact metabolic processes without altering receptor binding characteristics.
Comparison with Other Deuterated Steroids
Several deuterated steroid compounds have been synthesized for research purposes, including cholesterol-d7, cholesterol-d4, and cholesterol-d6 . Each of these compounds features different patterns of deuterium incorporation designed for specific research applications. The table below compares key features of these compounds:
The specific pattern of deuteration in (3S,4R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4-diol suggests a design focused on stabilizing specific metabolic sites in the side chain.
Current Research Directions
Metabolic Studies and Biomarker Development
The exceptional metabolic stability of 4-beta-hydroxycholesterol has led to its investigation as a potential biomarker for CYP3A4 activity. Research has shown that patients treated with certain antiepileptic drugs can have up to 20-fold increased plasma concentrations of 4-beta-hydroxycholesterol . The deuterated analog could potentially serve as an improved tool for such studies, offering enhanced detection sensitivity and specificity.
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